molecular formula C18H19N3O2 B4195011 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide

Cat. No. B4195011
M. Wt: 309.4 g/mol
InChI Key: IKQAMHGGQURRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have beneficial effects on lipid metabolism and inflammation.

Mechanism of Action

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide is a selective agonist of PPAR-alpha, which is predominantly expressed in the liver, heart, and skeletal muscle. Upon activation, PPAR-alpha forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, ketone body production, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased fatty acid oxidation and ketone body production in the liver and skeletal muscle
- Reduced hepatic steatosis and inflammation
- Improved insulin sensitivity and glucose tolerance
- Decreased plasma triglyceride and cholesterol levels
- Reduced atherosclerosis and cardiovascular risk

Advantages and Limitations for Lab Experiments

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has several advantages for lab experiments, including its selectivity for PPAR-alpha, its well-characterized mechanism of action, and its demonstrated efficacy in preclinical studies. However, there are also some limitations to consider, such as the potential for off-target effects, the need for appropriate controls, and the challenges of extrapolating findings from animal models to human disease.

Future Directions

There are several future directions for research on N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, including:
- Clinical trials to evaluate the safety and efficacy of this compound in humans with NAFLD, NASH, and dyslipidemia
- Further studies to elucidate the molecular mechanisms underlying the effects of this compound on lipid metabolism and inflammation
- Exploration of the potential for combination therapy with other drugs targeting PPARs or related pathways
- Development of novel analogs with improved pharmacokinetic properties and/or selectivity for PPAR-alpha
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its selective activation of PPAR-alpha leads to beneficial effects on lipid metabolism and inflammation, making it a promising target for drug development. Further research is needed to fully understand the molecular mechanisms and clinical potential of this compound.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. In preclinical studies, this compound has been shown to improve insulin sensitivity, reduce hepatic steatosis, and decrease inflammation. These effects are thought to be mediated through the activation of PPAR-alpha, a nuclear receptor that regulates lipid metabolism and inflammation.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-4-18(22)20-13-5-10-17-16(11-13)19-12-21(17)14-6-8-15(23-2)9-7-14/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQAMHGGQURRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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